2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-9-5-4-8-13(14)17(21)19-10-16-20-15(11-22-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVQGDZFFNGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the condensation of 2-chlorobenzoyl chloride with 4-cyclohexylthiazole-2-methylamine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The benzamide group can react with various amines and acids to form new amide bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzamide derivatives, while oxidation and reduction can modify the thiazole ring .
Scientific Research Applications
2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs, their modifications, and biological implications:
Detailed Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Cyclohexyl vs. Methyl Groups: The cyclohexyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., AB4). This may enhance blood-brain barrier penetration, as seen in the CNS-active P2X7 antagonist .
- Electron-Withdrawing Groups : The nitro-substituted analog (CAS 69819-38-1) exhibits higher reactivity due to the nitro group, making it suitable as a synthetic intermediate. In contrast, the fluorine atom in ’s compound fine-tunes electronic properties without drastic reactivity changes .
Thiazole Ring Modifications
- Coumarin-Thiazole Hybrids : The coumarin-thiazole hybrid (CAS 313469-97-5) introduces π-conjugation, enabling fluorescence properties absent in the target compound. This structural feature expands applications to imaging or photodynamic therapy .
- Sulfonamide Linkages : Analogs with sulfonamide groups (e.g., AB4) show similarity to antiviral agents, suggesting divergent mechanisms compared to the parent benzamide scaffold .
Biological Activity
2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a thiazole moiety, which is often associated with various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 336.88 g/mol. The compound contains a chlorobenzamide core linked to a thiazole ring substituted with a cyclohexyl group, enhancing its lipophilicity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN2OS |
| Molar Mass | 336.88 g/mol |
| CAS Number | [specific CAS number not provided] |
The precise molecular mechanism of action for this compound remains to be fully elucidated. However, thiazole derivatives are known to interact with various biological targets:
- Enzyme Inhibition : Thiazole compounds can inhibit key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : They may affect signaling pathways that regulate cell proliferation and apoptosis.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines.
In one study, related thiazole derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | MCF7 | 3.79 |
| Thiazole Derivative B | NCI-H460 | 12.50 |
| Thiazole Derivative C | SF-268 | 42.30 |
These findings suggest that the biological activity of compounds containing thiazole rings is significant and warrants further investigation.
Anti-inflammatory Properties
Thiazole derivatives have also been explored for their anti-inflammatory effects. The modulation of inflammatory pathways can be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases.
Case Studies
- Synthesis and Evaluation : A study conducted by researchers synthesized various thiazole derivatives and evaluated their biological activities against different cancer cell lines. The results indicated that certain structural modifications enhanced their cytotoxicity significantly.
- Mechanistic Insights : Another investigation focused on the mechanism of action of thiazole compounds, revealing their potential to induce apoptosis in cancer cells through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide to improve yield and purity?
- Methodological Answer :
- Step-wise optimization : Focus on critical steps such as the formation of the thiazole ring and benzamide coupling. Adjust reaction temperatures (e.g., reflux vs. room temperature) and solvents (e.g., pyridine or dichloromethane) to stabilize intermediates .
- Catalyst selection : Use palladium-based catalysts for coupling reactions to enhance efficiency .
- Purity monitoring : Employ thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and confirm purity .
- Purification : Recrystallization from methanol or ethanol is effective for isolating high-purity crystals .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm the presence of the cyclohexyl, thiazole, and benzamide groups. Pay attention to chemical shifts for the chloro substituent (~7.0–7.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯N bonds in thiazole derivatives) .
Q. How can researchers assess the biological activity of this compound in preliminary in vitro studies?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like pyruvate:ferredoxin oxidoreductase (PFOR), a common target for thiazole derivatives. Use spectrophotometric methods to measure IC values .
- Cell viability assays : Employ MTT or ATP-based assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
- Protein-ligand interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's therapeutic potential?
- Methodological Answer :
- Substituent modification : Replace the cyclohexyl group with other hydrophobic moieties (e.g., phenyl or adamantyl) to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric replacements : Substitute the chloro group with fluoro or trifluoromethyl groups to modulate electron-withdrawing effects and metabolic stability .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase domains or GPCRs .
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native proteins) .
- Orthogonal validation : Confirm results using alternative methods (e.g., fluorescence polarization alongside radiometric assays) .
- Purity verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .
Q. What strategies address discrepancies between in vitro and in vivo efficacy results?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
- Metabolite identification : Use in vitro microsomal assays (e.g., liver S9 fractions) to identify active or toxic metabolites .
- Formulation optimization : Encapsulate the compound in liposomes or nanoparticles to enhance solubility and target delivery .
Q. How can computational methods guide target identification and mechanistic studies?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations .
- Network pharmacology : Map the compound’s potential targets using databases like STITCH or SwissTargetPrediction .
- Machine learning : Train models on bioactivity data from PubChem or ChEMBL to predict off-target effects .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions .
- Degradation product analysis : Use LC-MS to identify and quantify breakdown products (e.g., hydrolysis of the amide bond) .
- Temperature-dependent stability : Conduct accelerated stability testing at 40°C/75% RH for 1–3 months to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
